molecular formula C13H12ClN3 B11864590 3-Chloro-7-(propylamino)quinoline-8-carbonitrile CAS No. 88347-13-1

3-Chloro-7-(propylamino)quinoline-8-carbonitrile

Cat. No.: B11864590
CAS No.: 88347-13-1
M. Wt: 245.71 g/mol
InChI Key: LZHIUNGXMIZSMZ-UHFFFAOYSA-N
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Description

3-Chloro-7-(propylamino)quinoline-8-carbonitrile is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group at the 3rd position, a propylamino group at the 7th position, and a carbonitrile group at the 8th position of the quinoline ring. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(propylamino)quinoline-8-carbonitrile typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(propylamino)quinoline-8-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced amines, and various substituted quinoline derivatives .

Scientific Research Applications

3-Chloro-7-(propylamino)quinoline-8-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials for electronic and photonic applications

Mechanism of Action

The mechanism of action of 3-Chloro-7-(propylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The chloro and amino groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 7-Chloro-4-aminoquinoline
  • 3-Chloroquinoline-8-carbonitrile

Uniqueness

3-Chloro-7-(propylamino)quinoline-8-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

88347-13-1

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

3-chloro-7-(propylamino)quinoline-8-carbonitrile

InChI

InChI=1S/C13H12ClN3/c1-2-5-16-12-4-3-9-6-10(14)8-17-13(9)11(12)7-15/h3-4,6,8,16H,2,5H2,1H3

InChI Key

LZHIUNGXMIZSMZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N

Origin of Product

United States

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